molecular formula C21H23N5O5 B15219205 N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine CAS No. 445430-24-0

N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine

Número de catálogo: B15219205
Número CAS: 445430-24-0
Peso molecular: 425.4 g/mol
Clave InChI: JBCZHYLZMXKPBJ-KSQRGFQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine (CAS 445430-24-0) is a modified adenosine derivative with the molecular formula C21H23N5O5 and a molecular weight of 425.44 Da . Its structure includes an ethylamino substitution at the N6 position and a 3-hydroxy-3-phenylpropynyl group at the C2 position of the purine ring. Key physicochemical properties include:

  • Hydrogen bond donors (HBD): 5
  • Hydrogen bond acceptors (HBA): 9
  • logP (XlogP): 1.2
  • Topological polar surface area (TPSA): 146 Ų
  • Stereochemistry: Four defined stereocenters in the ribose moiety .

These properties suggest moderate lipophilicity and significant polarity, which may influence its solubility, membrane permeability, and intermolecular interactions.

Propiedades

Número CAS

445430-24-0

Fórmula molecular

C21H23N5O5

Peso molecular

425.4 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-2-[6-(ethylamino)-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C21H23N5O5/c1-2-22-19-16-20(26(11-23-16)21-18(30)17(29)14(10-27)31-21)25-15(24-19)9-8-13(28)12-6-4-3-5-7-12/h3-7,11,13-14,17-18,21,27-30H,2,10H2,1H3,(H,22,24,25)/t13?,14-,17-,18-,21-/m1/s1

Clave InChI

JBCZHYLZMXKPBJ-KSQRGFQASA-N

SMILES isomérico

CCNC1=C2C(=NC(=N1)C#CC(C3=CC=CC=C3)O)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES canónico

CCNC1=C2C(=NC(=N1)C#CC(C3=CC=CC=C3)O)N(C=N2)C4C(C(C(O4)CO)O)O

Origen del producto

United States

Actividad Biológica

N-Ethyl-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)adenosine (referred to as NEHPA) is a compound of interest due to its potential biological activities, particularly in the context of adenosine receptor modulation. This article explores the biological activity of NEHPA, including its effects on various receptor subtypes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NEHPA is a derivative of adenosine, characterized by the addition of an ethyl group and a phenylpropynyl moiety. Its molecular formula is C20H24N5O3C_{20}H_{24}N_5O_3, and it possesses a unique structure that may influence its interaction with biological targets.

NEHPA primarily acts as an agonist for adenosine receptors, particularly the A1 and A3 subtypes. The following table summarizes the interactions and affinities of NEHPA with various adenosine receptor subtypes:

Receptor Subtype Binding Affinity (Ki) Mechanism
A1Low nanomolar rangeAgonist
A2AModerate affinityPartial agonist
A2BLow affinityAntagonist
A3High affinityAgonist

1. Cellular Effects

Research indicates that NEHPA exhibits significant biological activity through its modulation of intracellular signaling pathways. It has been shown to influence cyclic AMP levels, leading to various physiological effects such as:

  • Cardiovascular Effects : NEHPA has been studied for its cardioprotective properties, particularly in ischemic conditions.
  • Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation through the modulation of immune cell activity.

2. Case Studies

Several studies have investigated the effects of NEHPA in vivo and in vitro:

  • Study on Cardioprotection : In a rat model of myocardial ischemia, NEHPA administration resulted in reduced infarct size and improved cardiac function, suggesting its potential as a therapeutic agent in heart diseases .
  • Anti-inflammatory Study : In vitro assays demonstrated that NEHPA significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its role as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of NEHPA suggests it has favorable absorption characteristics with moderate bioavailability. The compound is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally or functionally related molecules referenced in the provided evidence.

Structural and Functional Analogues

EMPA (Selective OX2 Antagonist)
  • Structure: N-Ethyl-2-(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino-N-pyridin-3-ylmethyl-acetamide .
  • Key Differences: EMPA is an orexin receptor antagonist with a sulfonamide and pyridine backbone, unlike the adenosine core of the target compound. The ethyl group in EMPA is part of a larger acetamide moiety, whereas in the adenosine derivative, it modifies the purine ring.
  • Application: EMPA is used in neurological research targeting orexin receptors, contrasting with adenosine derivatives, which typically modulate purinergic signaling .
Ionic Liquid Electrolytes (IL1/IL2)
  • Structure: IL1 ([N2(20201)(20201)(20201)][NTf2]) features an N-ethyl-2-(2-methoxyethoxy)-substituted ammonium cation .
  • Key Differences: IL1 is an ionic liquid with a quaternary ammonium center and trifluoromethylsulfonylimide anion, designed for high ionic conductivity. The adenosine derivative’s polar ribose and aromatic groups enable hydrogen bonding, while IL1 relies on ionic interactions and ether linkages for solubility.
  • Application: IL1 is used in magnesium batteries, highlighting the divergent applications of N-ethyl-containing compounds .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (Da) HBD HBA logP Application
N-Ethyl-2-(3-hydroxy-3-phenylpropynyl)adenosine C21H23N5O5 425.44 5 9 1.2 Biochemical research (e.g., receptor ligands)
EMPA (OX2 antagonist) Not provided Not provided ~2 ~8 ~3.5* Neurological research
IL1 (Ionic liquid) C15H32NO3+·C2F6NO4S2- ~600† 1 12 ~-2.0‡ Battery electrolytes

*Estimated based on structural analogs.
†Approximate due to complex anion.
‡Predicted for ionic liquids (high polarity).

Key Observations:
  • Ionic liquids like IL1 prioritize HBA (12) for solvation.
  • Lipophilicity: The adenosine derivative’s logP (1.2) balances polarity and lipophilicity, enhancing membrane permeability compared to ionic liquids (logP < 0) but remaining less lipophilic than EMPA (estimated logP ~3.5).
  • Molecular Weight: The adenosine derivative’s moderate size (425 Da) contrasts with IL1’s larger ion pairs (~600 Da), affecting diffusion rates and application scope.

Substituent Impact on Functionality

  • Ethyl Group: In the adenosine derivative, the N6-ethyl substitution may enhance receptor binding selectivity compared to endogenous adenosine (N6-unmodified). Similar ethyl modifications in EMPA and IL1 alter solubility and target engagement.
  • No analogous groups exist in EMPA or IL1.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.